Mitochonic Acid 35
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Overview
Description
Mitochonic Acid 35 is a dual inhibitor of TNF-α and TGF-β1. It acts by inhibiting IκB kinase phosphorylation and Smad3 phosphorylation.
Scientific Research Applications
Mitochondrial Diseases and Therapeutic Potential
Mitochonic Acid 5 (MA-5), a derivative of Mitochonic Acid 35, has shown promise in improving the survival of fibroblasts from patients with various mitochondrial diseases. This includes conditions like Leigh syndrome, MELAS, Leber's hereditary optic neuropathy, and Kearns-Sayre syndrome. The effectiveness of MA-5 is attributed to its ability to increase cellular ATP levels and enhance survival even under oxidative stress conditions. This suggests that MA-5 could be a potential therapeutic drug for mitochondrial diseases, operating differently from antioxidant therapies (Suzuki et al., 2015).
Mitochondrial Dysfunction in Duchenne Muscular Dystrophy and Parkinson's Disease
Research has demonstrated that MA-5 can alleviate symptoms of Duchenne muscular dystrophy (DMD) and Parkinson's disease (PD) in Caenorhabditis elegans models. It enhances mitochondrial ATP production, mitigates symptoms like movement decline and mitochondrial fragmentation, and reduces mitochondrial reactive oxygen species (ROS) increase. Furthermore, MA-5 suppressed degeneration of dopaminergic neurons in a PD model, suggesting its broad applicability in ameliorating mitochondrial dysfunction in diseases like DMD and PD (Wu et al., 2022).
Potential in Treating Renal Fibrosis
Mitochonic Acid 35 (MA-35) has shown effectiveness in attenuating renal fibrosis by inhibiting both TNF-α and TGF-β1 pathways, which play key roles in the progression of renal fibrosis. Its anti-TNF-α activity is mediated by inhibiting IκB kinase phosphorylation, reducing inflammation and fibrosis in renal tissues. Additionally, MA-35 inhibits TGF-β1-induced fibrotic gene expression and histone modification, suggesting its potential as a novel therapeutic drug for fibrosis (Shima et al., 2017).
ATP Synthase Oligomerization and Cellular Survival
MA-5 facilitates ATP synthase oligomerization and cell survival in various mitochondrial diseases. It has been observed to reduce ROS, independent of the electron transport chain, by forming supercomplexes with mitofilin/Mic60. This action helps in restoring mitochondrial dynamics and shape, indicating its potential in treating a wide range of mitochondrial diseases (Matsuhashi et al., 2017).
properties
CAS RN |
1611470-23-5 |
---|---|
Product Name |
Mitochonic Acid 35 |
Molecular Formula |
C19H19NO5 |
Molecular Weight |
341.36 |
IUPAC Name |
5-(3, 5-Dimethoxybenzyloxy)-3-indoleacetic acid |
InChI |
InChI=1S/C19H19NO5/c1-23-15-5-12(6-16(8-15)24-2)11-25-14-3-4-18-17(9-14)13(10-20-18)7-19(21)22/h3-6,8-10,20H,7,11H2,1-2H3,(H,21,22) |
InChI Key |
MZSYAASXDPWPAL-UHFFFAOYSA-N |
SMILES |
O=C(O)CC1=CNC2=C1C=C(OCC3=CC(OC)=CC(OC)=C3)C=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Mitochonic Acid 35; Mitochonic Acid-35; MA-35; MA 35; MA35; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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